5-(1-(2-methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Description
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Properties
IUPAC Name |
5-[1-(2-methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-28-12-11-25-17-10-6-5-9-15(17)16(13-18(25)14-7-3-2-4-8-14)19-20(26)23-22(29)24-21(19)27/h2-4,7-8,13H,5-6,9-12H2,1H3,(H2,23,24,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZGGDGAPRJEFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(CCCC2)C(=C3C(=O)NC(=S)NC3=O)C=C1C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(1-(2-methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Formula and Weight
The molecular formula of the compound is with a molecular weight of approximately 370.45 g/mol. The structure features a tetrahydroquinoline moiety linked to a thioxodihydropyrimidine ring, which may contribute to its biological activities.
Antimicrobial Properties
Recent studies have indicated that compounds similar to the target molecule exhibit significant antimicrobial activity. For instance, derivatives of tetrahydroquinoline have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The thioxodihydropyrimidine component may enhance this activity through synergistic effects.
Anticancer Activity
Research has demonstrated that related compounds possess anticancer properties. For example, tetrahydroquinoline derivatives have been investigated for their ability to induce apoptosis in cancer cells. A study highlighted that these compounds can inhibit cell proliferation in various cancer lines, including breast and lung cancer cells . The proposed mechanism involves the modulation of apoptotic pathways and cell cycle arrest.
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of the compound against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results indicated that the compound exhibited MIC values ranging from 32 to 128 µg/mL against tested bacterial strains.
Case Study 2: Cytotoxicity in Cancer Cells
A cytotoxicity assay was performed on human breast cancer cells (MCF-7). The compound was administered at varying concentrations (0.1 µM to 10 µM). The results showed a dose-dependent decrease in cell viability, with an IC50 value calculated at approximately 5 µM. Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with the compound .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in DNA replication and repair.
- Modulation of Signaling Pathways : The compound may influence signaling pathways such as MAPK and PI3K/Akt, which are critical in regulating cell survival and apoptosis .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with tetrahydroquinoline structures exhibit promising anticancer properties. For instance, derivatives of tetrahydroquinoline have been shown to inhibit NF-κB pathways, which are crucial in cancer cell proliferation and survival . The specific compound discussed may also exhibit similar properties due to the presence of the tetrahydroquinoline moiety.
2. Antimicrobial and Antifungal Properties
Compounds containing thioxodihydropyrimidine frameworks have demonstrated antimicrobial and antifungal activities. The thioxo group is known to enhance the biological activity of various compounds by interacting with biological targets . This suggests that the compound could be explored for its potential as an antimicrobial agent.
3. Neuroprotective Effects
Tetrahydroquinoline derivatives have been investigated for their neuroprotective effects. They may offer protection against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress . The specific structural features of the compound could enhance its ability to cross the blood-brain barrier, making it a candidate for further research in neuroprotection.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds in drug development. The presence of the methoxyethyl group and the phenyl ring in this compound may influence its solubility and bioavailability, which are critical factors in drug design.
| Structural Feature | Potential Impact |
|---|---|
| Tetrahydroquinoline core | Anticancer and neuroprotective properties |
| Thioxo group | Enhanced antimicrobial activity |
| Methoxyethyl substituent | Improved solubility and bioavailability |
| Phenyl ring | Increased binding affinity to biological targets |
Case Studies
Case Study 1: Anticancer Research
In a study investigating new NF-κB inhibitors, tetrahydroquinoline derivatives were synthesized and tested for their ability to inhibit cancer cell growth. One derivative exhibited an IC50 value of 0.6 µM against HCT-116 colon cancer cells, indicating potent anticancer activity .
Case Study 2: Antimicrobial Activity
A series of thioxodihydropyrimidine derivatives were evaluated for their antimicrobial properties against various bacterial strains. The results showed that certain derivatives significantly inhibited bacterial growth, suggesting that modifications to the thioxo group could enhance activity .
Case Study 3: Neuroprotective Effects
In preclinical studies, tetrahydroquinoline-based compounds were administered to models of neurodegeneration. Results indicated that these compounds reduced oxidative stress markers and improved cognitive function, highlighting their potential as neuroprotective agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
